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Compound of Interest

Compound Name: GYKI-16084

Cat. No.: B1672560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GYKI-16084 is a pyridazinone derivative that has been investigated for its therapeutic potential

in the management of benign prostatic hyperplasia (BPH). This document provides a

comprehensive overview of the chemical structure, physicochemical properties, and

pharmacological characteristics of GYKI-16084. It is intended to serve as a technical resource

for researchers, scientists, and professionals involved in drug development, offering detailed

information on its mechanism of action, available clinical data, and the experimental

methodologies used in its evaluation. All quantitative data are summarized in structured tables,

and key conceptual frameworks are visualized using logical diagrams to facilitate a deeper

understanding of this compound.

Chemical Identity and Physicochemical Properties
GYKI-16084 is chemically identified as 2-[3-[[((2R)-2,3-dihydro-1,4-benzodioxin-2-

yl)methyl]amino]propyl]-3(2H)-pyridazinone. Its fundamental chemical and physical properties

are detailed in the table below.
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Property Value Reference

IUPAC Name

2-[3-[[((2R)-2,3-dihydro-1,4-

benzodioxin-2-

yl)methyl]amino]propyl]-3(2H)-

pyridazinone

[1]

CAS Number 185739-21-3 [1]

Molecular Formula C₁₆H₁₉N₃O₃ [1]

Molecular Weight 301.34 g/mol [1]

2D Chemical Structure:

Caption: 2D Chemical Structure of GYKI-16084.

Pharmacological Properties
GYKI-16084 is characterized as a combined alpha-1 (α₁) and postsynaptic alpha-2 (α₂)

adrenoceptor antagonist. This dual mechanism of action forms the basis of its investigation for

the treatment of lower urinary tract symptoms (LUTS) associated with BPH.

Mechanism of Action in Benign Prostatic Hyperplasia
The pathophysiology of LUTS in BPH involves both a static component (enlargement of the

prostate gland) and a dynamic component (increased smooth muscle tone in the prostate and

bladder neck). The smooth muscle tone is regulated by the sympathetic nervous system,

primarily through the activation of α₁-adrenoceptors.

α₁-Adrenoceptor Blockade: By antagonizing α₁-adrenoceptors, GYKI-16084 induces

relaxation of the smooth muscle in the prostate and bladder neck. This leads to a reduction

in urethral resistance and an improvement in urinary flow.

Postsynaptic α₂-Adrenoceptor Blockade: The role of postsynaptic α₂-adrenoceptor

antagonism in the context of BPH is less established but is thought to contribute to the

overall efficacy by modulating sympathetic outflow and potentially having direct effects on

lower urinary tract function.
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The combined blockade of these receptors is hypothesized to provide symptomatic relief in

patients with BPH.

Benign Prostatic Hyperplasia (BPH) Symptoms

Adrenergic Receptors

GYKI-16084

Therapeutic Effects
Prostate Enlargement
(Static Component)

Increased Smooth Muscle Tone
(Dynamic Component)

α₁-Adrenoceptors

Postsynaptic α₂-Adrenoceptors

Smooth Muscle Relaxation

GYKI-16084

Blocks

Blocks

Symptom Relief

Click to download full resolution via product page

Caption: Mechanism of Action of GYKI-16084 in BPH.

Clinical Efficacy and Safety
A randomized, single-blind, placebo-controlled Phase II clinical trial evaluated the efficacy and

safety of GYKI-16084 in patients with BPH.[2] The study involved the administration of two

different doses of GYKI-16084 (7.5 mg and 15 mg, twice daily) over a 28-day period.

The primary efficacy endpoints were changes in the American Urological Association (AUA)

symptom score and the maximum urinary flow rate (Qₘₐₓ).

Table of Clinical Trial Results:
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Parameter Placebo
GYKI-16084 (7.5 mg
b.i.d.)

GYKI-16084 (15 mg
b.i.d.)

Change in AUA

Symptom Score
-4.3 (22.7%) -3.55 (19.5%) -6.05 (32.7%)

Change in Qₘₐₓ

(mL/s)
+1.29 +3.30 +2.16

Data presented as mean change from baseline (percentage change for AUA score).[2]

The results indicated that the 15 mg dose of GYKI-16084 led to a more significant

improvement in the AUA symptom score compared to both placebo and the 7.5 mg dose.[2]

Both active treatment groups showed an improvement in the maximum urinary flow rate.[2]

Importantly, the study reported that GYKI-16084 was well-tolerated, with no reports of the

common adverse events associated with selective α₁-blockers, such as orthostatic hypotension

or erectile dysfunction.[2]

Experimental Protocols
Phase II Clinical Trial Methodology for BPH
The clinical investigation of GYKI-16084 for BPH followed a structured protocol to assess its

efficacy and safety.

Study Design: Randomized, single-blind, placebo-controlled, multicenter Phase II clinical trial.

[2]

Patient Population: Male patients diagnosed with benign prostatic hyperplasia.

Treatment Protocol:

Run-in Phase: A 28-day placebo run-in period was conducted for all participants.

Randomization: Patients were randomized to one of three treatment arms:

Placebo (twice daily)
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GYKI-16084 (7.5 mg, twice daily)

GYKI-16084 (15 mg, twice daily)

Treatment Duration: The active treatment phase lasted for 28 days.

Efficacy Assessments:

Primary Endpoints:

Change from baseline in the American Urological Association (AUA) symptom score.

Change from baseline in the maximum urinary flow rate (Qₘₐₓ).

Safety Assessments:

Monitoring of adverse events.

Assessment of orthostatic changes in blood pressure.

Evaluation of erectile function using a simplified International Index of Erectile Function

questionnaire.
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Caption: Workflow of the Phase II Clinical Trial of GYKI-16084.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1672560?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways
The pharmacological effects of GYKI-16084 are mediated through the modulation of adrenergic

signaling pathways.

α₁-Adrenoceptor Signaling: These receptors are Gq-protein coupled. Their activation by

endogenous catecholamines (e.g., norepinephrine) leads to the activation of phospholipase

C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular

calcium (Ca²⁺), and DAG activates protein kinase C (PKC). The subsequent increase in

intracellular Ca²⁺ is a key event in smooth muscle contraction. By blocking this pathway,

GYKI-16084 promotes smooth muscle relaxation.

α₂-Adrenoceptor Signaling: Postsynaptic α₂-adrenoceptors are typically coupled to Gi-

proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

AMP (cAMP) levels. The consequences of blocking this pathway in the lower urinary tract

are complex and may involve modulation of neurotransmitter release and direct effects on

smooth muscle cells.
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Caption: Adrenergic Signaling Pathways Modulated by GYKI-16084.

Conclusion
GYKI-16084 is a dual α₁ and postsynaptic α₂-adrenoceptor antagonist that has demonstrated

clinical potential for the symptomatic treatment of benign prostatic hyperplasia. Its mechanism

of action, centered on the relaxation of prostatic and bladder neck smooth muscle, is supported

by clinical data showing improvements in urinary symptoms and flow rates. The favorable

safety profile observed in early clinical studies, particularly the absence of significant

cardiovascular and sexual side effects, suggests a potential advantage over some existing

therapies. Further research, including larger and longer-term clinical trials, would be necessary

to fully establish its therapeutic role and to further elucidate the contribution of its dual-receptor

antagonism. This technical guide provides a foundational understanding of GYKI-16084 for

scientists and clinicians engaged in the development of novel therapies for urological

conditions.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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